3-(2,3,4,5-Tetrafluorophenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine is a synthetic organic compound characterized by the presence of a tetrafluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,3,4,5-tetrafluorophenyl derivatives with suitable oxazole precursors. One common method includes the cyclization of 2,3,4,5-tetrafluorophenylacetic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,3,4,5-Tetrafluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorophenylboronic acid
- 2,3,4,5-Tetrafluorophenylmethanol
- 2,3,4,5-Tetrafluorophenol
Uniqueness
Compared to similar compounds, 3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine stands out due to the presence of the oxazole ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C9H4F4N2O |
---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
3-(2,3,4,5-tetrafluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H4F4N2O/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,14H2 |
InChI Key |
QMFMFLHEPVWSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.